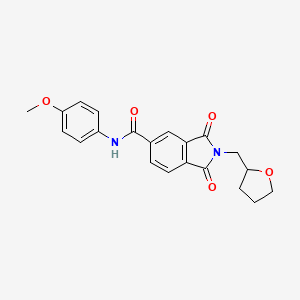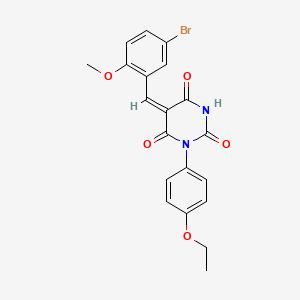![molecular formula C25H29ClN2O B5206137 3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5206137.png)
3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. It has also been reported to exhibit cytotoxic effects against cancer cells. In addition, this compound has been reported to exhibit good thermal stability and fluorescence properties, making it suitable for use in optoelectronic devices.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole in lab experiments is its potential for use as an anticancer agent. However, one of the limitations is its low yield during the synthesis process, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for the study of 3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent and to study its mechanism of action against cancer cells. Another direction is to study its potential for use in optoelectronic devices and to optimize its fluorescence properties. Additionally, further studies are needed to optimize the synthesis process to improve the yield of the compound.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has been reported in the literature. One of the methods involves the reaction of 4-(4-pentylcyclohexyl)benzohydrazide with 4-chlorobenzoyl chloride in the presence of triethylamine and then cyclization with phosphorus oxychloride and sodium azide. The yield of this method is reported to be around 60%.
Scientific Research Applications
3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an anticancer agent. In addition, this compound has been reported to exhibit good thermal stability and fluorescence properties, making it suitable for use in optoelectronic devices.
properties
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN2O/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-22(13-11-20)25-27-24(28-29-25)21-14-16-23(26)17-15-21/h10-19H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWNCNIIIIJBPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-nitrophenyl)-2-oxoethyl]-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5206055.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5206063.png)
![3-{[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-phenylpropanamide](/img/structure/B5206065.png)

![5-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5206077.png)

![4-chloro-3-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5206095.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5206099.png)
![sodium 3-[(4-methoxybenzoyl)amino]-3-phenylpropanoate](/img/structure/B5206101.png)
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-2-thienyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5206105.png)

![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)

